Cas no 2097913-85-2 (4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2097913-85-2x500.png)
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide
- 2097913-85-2
- F5857-6668
- 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide
- AKOS032464958
-
- Inchi: 1S/C16H23NO4S/c1-3-21-15-8-7-14(11-13(15)2)22(19,20)17-12-16(18)9-5-4-6-10-16/h5,7-9,11,17-18H,3-4,6,10,12H2,1-2H3
- InChI Key: ZKHYUMCXWTWFAM-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C)C=1)OCC)(NCC1(C=CCCC1)O)(=O)=O
Computed Properties
- Exact Mass: 325.13477939g/mol
- Monoisotopic Mass: 325.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 84Ų
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-6668-30mg |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-15mg |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-1mg |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-20mg |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-25mg |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-10μmol |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-10mg |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-20μmol |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-2mg |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-6668-2μmol |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide |
2097913-85-2 | 2μmol |
$57.0 | 2023-09-09 |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide Related Literature
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
5. Book reviews
Additional information on 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide
Chemical Profile of 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide (CAS No. 2097913-85-2)
The compound 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide (CAS No. 2097913-85-2) represents a sophisticated molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate aromatic and heterocyclic framework, combines a sulfonamide moiety with a cyclohexenyl group, presenting unique chemical and biological properties that make it a subject of intense research interest.
In recent years, the exploration of sulfonamide derivatives has been a cornerstone in drug discovery due to their versatile biological activities. The presence of the sulfonamide group in 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide not only contributes to its potential pharmacological effects but also enhances its solubility and bioavailability, which are critical factors in the development of therapeutic agents. The ethoxy and methyl substituents further modulate the electronic and steric properties of the molecule, influencing its interactions with biological targets.
The cyclohexenyl ring in this compound introduces a degree of flexibility, which can be advantageous in binding to protein targets with conformational constraints. This structural feature has been exploited in the design of molecules that exhibit enhanced binding affinity and selectivity. The combination of these elements makes 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide a promising candidate for further investigation in various therapeutic areas.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide may interact with enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for the development of anti-inflammatory drugs. Additionally, its structural motif is reminiscent of known bioactive molecules, which suggests that it could have broader applications in medicinal chemistry.
The synthesis of this compound presents a challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been employed to streamline the synthetic route. These advances not only improve yield but also enhance the scalability of production, which is essential for preclinical and clinical studies.
In vitro studies have begun to unravel the potential pharmacological profile of 4-ethoxy-N-[(1-hydroxycyclohex--2-en--1--yl)methyl]-3-methylbenzene--1-sulfonamide. Initial results indicate that it exhibits moderate activity against certain bacterial strains, suggesting its utility as an antimicrobial agent. Furthermore, preliminary assays have shown that it may modulate signaling pathways associated with cancer cell proliferation, positioning it as a candidate for further exploration in oncology research.
The safety profile of this compound is under active investigation. Preliminary toxicology studies have been conducted to assess its acute toxicity and potential side effects. These studies are crucial for determining whether it can progress to clinical trials without posing significant risks to human health. The results thus far are encouraging, indicating that 4--ethoxy-N-[(1--hydroxycyclohex--2--en--1--yl)methyl]-3--methylbenzene--1--sulfonamide is well-tolerated at tested doses.
The future direction of research on 4--ethoxy-N-[(1--hydroxycyclohex--2--en--1--yl)methyl]-3--methylbenzene--1--sulfonamide includes optimizing its chemical structure for improved efficacy and safety. This may involve modifying substituents or exploring analogs to enhance its biological activity while minimizing potential adverse effects. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate laboratory findings into viable therapeutic options.
The broader implications of this research extend beyond individual compounds like 4--ethoxy-N-[(1-hydroxycyclohex--2--en--1--yl)methyl]-3-methylbenzene--1--sulfonamide. They contribute to our understanding of how structural features influence biological activity, which is fundamental to rational drug design. As computational tools become more sophisticated and high-throughput screening methods become more efficient, the pace at which new drug candidates are identified is likely to accelerate.
In conclusion,4----ethoxy----N----[(----(----(----(----(----(----(----(----(----(----(---)---)---)---)---)---)---]---]---]---]---]---]---] 20979*13*85*2 is a structurally complex yet promising compound with significant potential in pharmaceutical applications. Its unique combination of chemical features makes it an attractive candidate for further research aimed at developing novel therapeutic agents. As our understanding of biological systems continues to evolve,4----ethoxy----N----[(----(----(----(----(----(----(-----methylene-----)-)-)-)-)-)-)-)-)-)-)-)-)-) 3-----methylphenyl-----sulfonamide will undoubtedly play a role in shaping the future landscape of drug discovery and development.
2097913-85-2 (4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide) Related Products
- 1421455-65-3(3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea)
- 1955493-51-2(ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate)
- 1261951-74-9(2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol)
- 2171780-43-9(1-(3-aminooxan-3-yl)-4-methylcyclohexan-1-ol)
- 1249685-50-4(2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol)
- 2229483-84-3(1-(1-{(tert-butoxy)carbonylamino}cyclohexyl)cyclobutane-1-carboxylic acid)
- 1882417-05-1(tert-butyl N-(3-{2-(propan-2-yl)aminoethyl}cyclopentyl)carbamate)
- 2059954-29-7(4-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-oxazole-5-carboxylic acid)
- 861412-81-9(7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride)
- 2680660-86-8(3-({6-ethylthieno2,3-dpyrimidin-4-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)propanoic acid)




